molecular formula C11H7NO5 B8785899 5-(4-Nitrophenoxy)furan-2-carbaldehyde CAS No. 62427-28-5

5-(4-Nitrophenoxy)furan-2-carbaldehyde

Cat. No.: B8785899
CAS No.: 62427-28-5
M. Wt: 233.18 g/mol
InChI Key: OEWNJEBZKMCENG-UHFFFAOYSA-N
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Description

5-(4-Nitrophenoxy)furan-2-carbaldehyde (CAS: 7147-77-5) is an organic compound featuring a furan ring substituted with a carbaldehyde group at position 2 and a 4-nitrophenoxy group at position 3. Its molecular formula is C₁₁H₇NO₄, with a molecular weight of 217.18 g/mol . The nitro group confers strong electron-withdrawing properties, influencing its reactivity and thermodynamic stability.

Properties

CAS No.

62427-28-5

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

5-(4-nitrophenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C11H7NO5/c13-7-10-5-6-11(17-10)16-9-3-1-8(2-4-9)12(14)15/h1-7H

InChI Key

OEWNJEBZKMCENG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(O2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Nitrophenyl-Substituted Furan-2-carbaldehydes

Isomeric differences in nitro group positioning significantly alter physicochemical properties:

Compound Position of NO₂ ∆cH°m(cr) (kJ/mol) ∆fH°m(cr) (kJ/mol) Physical State
5-(2-Nitrophenyl)-furan-2-carbaldehyde Ortho -4473 ± 5 -184 ± 6 Crystalline
5-(3-Nitrophenyl)-furan-2-carbaldehyde Meta -4481 ± 5 -192 ± 6 Crystalline
5-(4-Nitrophenyl)-furan-2-carbaldehyde Para -4490 ± 5 -201 ± 6 Crystalline

Key Findings :

  • The para isomer exhibits the most negative combustion enthalpy (∆cH°m) , indicating higher thermodynamic stability compared to ortho and meta isomers .
  • The para-nitro group enhances resonance stabilization, contributing to lower enthalpy of formation (∆fH°m) .

Substituent Effects on Thermodynamic and Physical Properties

Substituents like methyl, oxymethyl, and halogens modulate properties:

Compound Substituent Combustion Energy (kJ/mol) Melting Point (°C) Yield (%)
5-(4-Nitrophenyl)-furan-2-carbaldehyde None -4490 ± 5 Not reported
5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde Methyl -4620 ± 7 Not reported
5-(2-Oxymethyl-4-nitrophenyl)-furan-2-carbaldehyde Oxymethyl -4550 ± 6 Not reported
5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) Chloro 126–128 45.2
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde Bromo/Fluoro Not reported

Key Findings :

  • Methyl and oxymethyl groups increase combustion energy , suggesting enhanced stability due to steric and inductive effects .
  • Halogenated derivatives (e.g., 1a) show lower melting points compared to nitro-substituted analogs, likely due to reduced polarity .

Heterocyclic Analogs: Furan vs. Thiophene

Replacing the furan ring with thiophene alters reactivity and synthesis efficiency:

Compound Heterocycle Melting Point (°C) Yield (%)
5-(4-Chlorophenyl)furan-2-carbaldehyde Furan 126–128 45.2
5-(4-Chlorophenyl)thiophene-2-carbaldehyde Thiophene 88–90 25.0

Key Findings :

  • Thiophene derivatives exhibit lower yields and melting points , attributed to weaker aromatic stabilization compared to furan .
  • Furan derivatives are generally more reactive in electrophilic substitutions due to higher electron density .

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